Imazaquin ammonium

Description

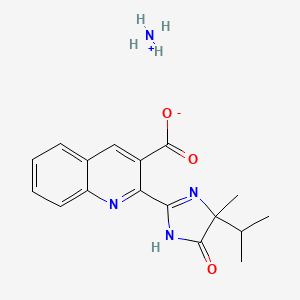

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3.H3N/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;/h4-9H,1-3H3,(H,21,22)(H,19,20,23);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBCNMFKFZIXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81335-37-7 (Parent) | |

| Record name | Imazaquin-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81335-47-9 | |

| Record name | Imazaquin ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazaquin-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, ammonium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into Imazaquin Ammonium S Biological Activity

Cellular and Molecular Responses in Susceptible Organisms

Morphological and Physiological Manifestations of Phytotoxicity

Necrosis and Plant Mortality

The visible symptoms of imazaquin (B1671739) ammonium (B1175870) activity include rapid inhibition of root and shoot growth, often accompanied by vein reddening and chlorosis (yellowing of leaves) ucanr.edu. In some cases, meristematic tissues can undergo necrosis, characterized by browning and desiccation of plant tissue due to cell death rsc.orgmsstate.eduucanr.edu. When applied to the soil, imazaquin ammonium can induce necrosis specifically in the apical meristem, halting further development and leading to plant death rsc.org. Following foliar application, sensitive weeds typically cease growth almost immediately, with mortality occurring within two to four days rsc.org. The rate at which plants succumb to the herbicide can be influenced by factors such as the plant's size and its reserve of branched-chain amino acids; smaller plants with fewer reserves tend to die more rapidly invasive.org.

Table 1: Progression of Phytotoxic Effects and Mortality in Sensitive Plants

| Stage/Observation | Description | Source(s) |

| Initial Growth Inhibition | Sensitive weeds stop growth almost immediately after foliar application. rsc.org | rsc.org |

| Symptom Development (Foliar) | Rapid inhibition of root and shoot growth, vein reddening, chlorosis, and meristematic necrosis observed. ucanr.edu | ucanr.edu |

| Symptom Development (Soil) | Necrosis of the apical meristem observed, leading to halted growth. rsc.org | rsc.org |

| Plant Mortality Timeline (Foliar) | Sensitive weeds die within 2 to 4 days following foliar application. rsc.org | rsc.org |

| Factors Affecting Mortality Rate | Rate of plant death is likely related to the total pool of branched-chain amino acids available; smaller plants with fewer reserves succumb more rapidly. invasive.org | invasive.org |

| Tissue Death | Browning and desiccation of plant tissue caused by tissue death (necrosis). msstate.edu | msstate.edu |

Transport and Accumulation Within Plant Tissues

Absorption Pathways (Root and Foliar Uptake)

Imazaquin ammonium is capable of being absorbed by plants through both their root systems and foliage rsc.orgredalyc.orgmsstate.eduscielo.brresearchgate.net. Once absorbed, it is considered systemic, meaning it can move within the plant to affect various tissues and organs ontosight.ai. Studies on related imidazolinone herbicides suggest that factors such as the presence of adjuvants, like ammonium sulfate (B86663), can enhance foliar absorption cambridge.orgresearchgate.netcambridge.org. The compound's entry into the plant is a prerequisite for its translocation and subsequent inhibition of the ALS enzyme.

Photolytic Degradation in Aqueous Environments

Characterization of Photodegradates

Systemic Translocation via Xylem and Phloem

Following absorption, this compound is translocated throughout the plant via the vascular tissues, the xylem and phloem rsc.orgredalyc.orgscielo.br. The xylem primarily facilitates the upward movement of water and nutrients from the roots to the shoots and leaves, while the phloem is a living tissue system that transports sugars and other organic molecules, allowing for movement both upwards and downwards to areas of new growth ksu.edu. This systemic movement ensures that the herbicide reaches its target site of action, even in plant parts not directly exposed to the initial application ontosight.ai. Herbicides that translocate within the phloem are particularly effective in controlling perennial weeds by affecting root and rhizome growth ksu.edu. Imazaquin's movement through these vascular systems is crucial for its efficacy, allowing it to reach actively growing regions where the ALS enzyme is present cdnsciencepub.comresearchgate.netresearchgate.net.

Accumulation in Meristematic Tissues

The systemic movement of this compound leads to its accumulation in the meristematic tissues of the plant rsc.orgredalyc.orgcdnsciencepub.comoup.comresearchgate.netscielo.brresearchgate.net. Meristems are regions of actively dividing cells responsible for plant growth, such as shoot and root apical meristems ksu.edu. The concentration of imazaquin in these vital growth centers is significant because it is at these sites that the ALS enzyme is actively functioning. By accumulating in meristematic tissues, the herbicide can effectively inhibit the enzyme and disrupt critical processes like DNA and protein synthesis, ultimately leading to the characteristic symptoms of injury and plant mortality cdnsciencepub.comucanr.eduresearchgate.net.

Compound List:

this compound

Imazaquin (IMQ)

Imazaquin-methyl

Imazapyr

Imazapic

Imazamox (ammonium salt)

Glufosinate

Paraquat

Diquat

Atrazine

Metsulfuron methyl

Sulfosulfuron

Halosulfuron

Trifloxysulfuron

Diclosulam

Cloransulam

Flumetsulam

Pyrithiobac

Quinclorac

Cyhalofop-butyl

DPX-F6025

Aminopyralid

Clopyralid

Dicamba

Picloram

Triclopyr

Leaching Potential and Field Persistence

Factors Influencing Vertical Movement

The movement of Imazaquin within the soil profile, often referred to as vertical movement or leaching, is governed by a complex interplay of chemical properties of the herbicide and the physical and chemical characteristics of the soil. Imazaquin is an amphoteric compound, meaning it possesses both acidic and basic functional groups, which dictates its speciation and interaction with soil components based on environmental factors, particularly soil pH redalyc.orgoup.comscielo.brcsic.esresearchgate.netnih.gov.

At typical agricultural soil pH levels (above 5.0), Imazaquin predominantly exists as an organic anion redalyc.orgoup.comscielo.brcsic.es. In this anionic form, it experiences repulsive forces from the generally negatively charged soil colloids, resulting in low sorption to soil particles and a consequently high potential for leaching through the soil profile oup.comcsic.esresearchgate.netnih.gov. Conversely, as soil pH decreases, Imazaquin shifts towards its neutral species. This change enhances hydrophobic interactions with soil organic matter, leading to increased sorption and reduced mobility oup.comscielo.brcambridge.org. Furthermore, positively charged mineral surfaces, such as those found in iron and aluminum oxides, can contribute to the sorption of the anionic form of Imazaquin, especially in soils with low organic carbon content oup.comnih.gov.

Soil texture also plays a role, with higher clay content potentially increasing sorption, particularly under acidic conditions scielo.brnih.gov. Soil organic matter is another significant factor, generally correlating positively with Imazaquin sorption, even at higher pH values oup.comresearchgate.net. The timing of rainfall or irrigation following herbicide application is a critical factor influencing vertical movement. High water input shortly after application can lead to significant leaching, while dry conditions may result in less mobility cambridge.orgresearchgate.netebi.ac.uknih.gov.

Persistence in Different Soil Types

Imazaquin is classified as a moderately persistent pesticide, with its environmental half-life (DT50) varying considerably based on soil characteristics and environmental conditions wikipedia.org. Reported half-lives can range from approximately 60 days wikipedia.org to over 210 days (or 16 weeks) redalyc.org. Specific studies have reported DT50 values ranging from 8 to 25 days in a Sharkey clay soil researchgate.net, and from 1.3 to 9.8 months depending on soil type and temperature cambridge.org.

Several factors contribute to Imazaquin's persistence in soil:

Soil Type and Organic Matter: Persistence is generally greater in soils with higher clay and organic matter content cambridge.orgcambridge.orgbioone.org. For instance, a Drummer silty clay loam soil with a higher organic matter content (5.8%) exhibited greater persistence compared to a Cisne silt loam soil with lower organic matter (1.3%) cambridge.org.

Soil pH: Soil pH significantly influences Imazaquin degradation rates, with degradation generally being slower at lower pH values bioone.org.

Temperature and Moisture: Biodegradation is considered the primary pathway for Imazaquin dissipation, making soil temperature and moisture critical factors cambridge.orgbioone.org. Higher temperatures and increased soil moisture typically accelerate degradation cambridge.orgbioone.org. A negative correlation between soil temperature and Imazaquin DT50 has also been observed tandfonline.com.

The following table summarizes reported persistence data:

| Soil Type / Characteristic | Organic Matter (%) | pH Range | Reported Half-life (DT50) | Key Influencing Factors | References |

| Sharkey clay | Not specified | Not specified | 8-25 days | Not specified | researchgate.net |

| Cisne silt loam | 1.3 | Not specified | More persistent than Drummer | Lower OM | cambridge.org |

| Drummer silty clay loam | 5.8 | Not specified | Less persistent than Cisne | Higher OM | cambridge.org |

| Various soils | Varies | Varies | 1.3-9.8 months | Temperature, soil type | cambridge.org |

| Various soils | Varies | Varies | ~60 days | Not specified | wikipedia.org |

| Various soils | Varies | Varies | 16 weeks - 210 days | Not specified | redalyc.org |

| Various soils | Varies | ~5 | ~191 weeks | Low pH | bioone.org |

| Various soils | Varies | ~7 | ~16 weeks | High pH | bioone.org |

Enantioselective Behavior and Environmental Implications

Imazaquin is a chiral herbicide, meaning it exists as two non-superimposable mirror-image molecules, known as enantiomers: R-Imazaquin and S-Imazaquin csic.esebi.ac.uknih.govresearchgate.netacs.orgnih.gov. Commercially, Imazaquin is typically supplied as a racemic mixture, containing equal proportions of both enantiomers csic.esebi.ac.ukresearchgate.net.

Enantiomeric Ratios and Chiral Inversion Potential

Research confirms that Imazaquin is chiral and is applied as a racemic mixture csic.esebi.ac.ukresearchgate.net. Importantly, studies have indicated that no interconversion between the R- and S-enantiomers occurs within the soil environment researchgate.netresearchgate.net. This stability means that the ratio of enantiomers present in the soil remains constant unless differential degradation or sorption processes alter their relative concentrations.

Differential Degradation and Sorption of R- and S-Imazaquin

A significant aspect of Imazaquin's environmental behavior is the differential degradation of its enantiomers. The R-enantiomer, which possesses higher herbicidal activity, undergoes faster degradation by soil microorganisms compared to the S-enantiomer researchgate.netnih.gov. This enantioselective degradation is influenced by soil pH, with more pronounced differences observed in alkaline soils, where the R-enantiomer degrades significantly faster researchgate.netnih.gov.

In contrast to degradation, studies generally report that the sorption of Imazaquin enantiomers to soil is either non-enantioselective or only slightly enantioselective researchgate.netresearchgate.net. This suggests that, under typical conditions, both enantiomers tend to bind to soil particles similarly. However, specific soil amendments, such as organoclays, can enhance the sorption of both enantiomers researchgate.net.

Bioavailability and Activity of Specific Enantiomers

Compound List:

this compound

Imazaquin

R-Imazaquin

S-Imazaquin

Mechanisms of Resistance Development to Imazaquin Ammonium

Target-Site Resistance (TSR) Mechanisms

Target-site resistance occurs when mutations in the gene encoding the target enzyme (AHAS/ALS) alter the enzyme's structure, thereby reducing its binding affinity for the herbicide nih.govgrowiwm.orgmdpi.com.

Genetic Mutations in the AHAS/ALS Gene

Mutations within the AHAS/ALS gene are the most common cause of TSR to imazaquin (B1671739) ammonium (B1175870). These mutations typically result in single amino acid substitutions at specific conserved positions within the enzyme.

Several amino acid positions in the AHAS/ALS enzyme have been identified as critical sites for mutations that confer resistance to ALS inhibitors, including imazaquin nih.govunl.edunih.govpnas.orgresearchgate.net. These substitutions can occur at positions such as Alanine 122 (A122), Proline 197 (P197), Alanine 205 (A205), Aspartic acid 376 (D376), Arginine 377 (R377), Tryptophan 574 (W574), Serine 653 (S653), and Glycine 654 (G654) nih.govnih.govmdpi.comunl.edunih.govpnas.orgresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netgoogle.comdntb.gov.uacambridge.orgnih.govresearchgate.netufl.edunih.gov.

For imidazolinone herbicides like imazaquin, specific substitutions have been frequently observed:

A122T : Substitution of Alanine at position 122 with Threonine can confer strong resistance to imidazolinones by affecting hydrophobic interactions with the herbicide's structure unl.edu.

S653N/T/F/I : Substitutions at Serine 653, such as Serine to Asparagine (S653N) or Serine to Threonine (S653T), are known to confer high levels of resistance to imidazolinones. These larger amino acids can obstruct the binding of imazaquin's quinoline (B57606) ring to the enzyme nih.govunl.edupnas.org.

W574L : A substitution of Tryptophan with Leucine at position 574 can lead to high resistance against both sulfonylureas and imidazolinones, as this residue is crucial for binding affinity for both herbicide classes nih.govunl.edu.

P197I/L/H : While Proline 197 substitutions are more strongly associated with resistance to sulfonylureas, some, like Proline to Leucine (P197L), can confer cross-resistance to imidazolinones unl.edupnas.orgmdpi.com.

D376E/G : Substitutions at Aspartic acid 376, such as Aspartic acid to Glutamic acid (D376E), have also been identified as conferring resistance mdpi.comnih.gov.

G654E : Glycine to Glutamate substitution at position 654 has been noted in red rice, contributing to imazethapyr (B50286) resistance researchgate.net.

| Amino Acid Position | Common Substitutions Conferring Resistance | Herbicide Class(es) Affected | Primary Reference(s) |

| Ala122 | Thr | Imidazolinones (IMI) | unl.edugoogle.com |

| Pro197 | Ile, Leu, His, Ser | Sulfonylureas (SU), IMI | unl.edupnas.orgmdpi.comcambridge.orgresearchgate.netufl.edu |

| Ala205 | Val | SU, IMI, Triazolopyrimidines | nih.govgoogle.com |

| Asp376 | Glu | SU, IMI | mdpi.comresearchgate.netnih.gov |

| Trp574 | Leu | SU, IMI | unl.edumdpi.comresearchgate.netdntb.gov.uanih.govcore.ac.uk |

| Ser653 | Asn, Thr, Phe, Ile, Asp | IMI | nih.govunl.edupnas.orgnih.govmdpi.comresearchgate.net |

| Gly654 | Glu | IMI | researchgate.netgoogle.com |

These amino acid substitutions directly affect the binding of imazaquin to the AHAS/ALS enzyme. For instance, substitutions at Ser653 with larger amino acids can sterically hinder the binding of imazaquin's quinoline ring within the enzyme's active site channel unl.edupnas.org. Similarly, alterations at other key residues can disrupt crucial hydrophobic or hydrogen bonding interactions necessary for imazaquin to bind effectively and inhibit the enzyme nih.govunl.edudntb.gov.ua. This reduced binding affinity means that higher concentrations of imazaquin are required to achieve the same level of enzyme inhibition, leading to herbicide resistance in the affected plants mdpi.comnih.gov.

Point Mutations and Amino Acid Substitutions

Non-Target Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses mechanisms that prevent the herbicide from reaching its target site at a toxic concentration. The most prevalent NTSR mechanism is enhanced metabolic detoxification nih.govmdpi.comnih.govresearchgate.netiastate.edu.

Enhanced Metabolic Detoxification

Metabolic resistance involves the plant's ability to rapidly break down the herbicide into inactive or less toxic compounds before it can inhibit the AHAS/ALS enzyme nih.govmdpi.comnih.govresearchgate.netiastate.edu. This process typically involves a series of enzymatic reactions, often categorized into Phase I, II, and III detoxification pathways iastate.edu.

Key enzyme families involved in herbicide metabolism include:

Cytochrome P450 monooxygenases (CYP450s) : These enzymes often catalyze Phase I reactions, introducing or exposing functional groups (e.g., hydroxyl, carboxyl) onto the herbicide molecule, making it more amenable to further conjugation researchgate.netnih.govmdpi.comnih.goviastate.edu.

Glutathione (B108866) S-transferases (GSTs) : GSTs are involved in Phase II conjugation, attaching molecules like glutathione to the herbicide or its Phase I metabolite, increasing its water solubility nih.govmdpi.comiastate.edu.

Glucosyl and other transferases : These enzymes also play a role in Phase II conjugation, attaching sugars or other molecules to the herbicide to facilitate its detoxification and sequestration nih.goviastate.edu.

Enhanced metabolism can lead to cross-resistance, where resistance to one herbicide confers resistance to others, even those with different modes of action, due to the broad substrate specificity of these enzyme families nih.govmdpi.com. For example, resistance to imazamox (B1671737) in feral rye has been linked to enhanced metabolism potentially mediated by cytochrome P450 enzymes, as indicated by the inhibition of this resistance by malathion (B1675926) nih.gov. This mechanism is often polygenic, meaning it is controlled by multiple genes, making it complex to study and manage mdpi.com.

Compound List:

Imazaquin ammonium

Imazaquin

Imazethapyr

Imazapyr

Imazapic

Imazamox

Chlorimuron-ethyl

Pyrithiobac-sodium

Flumetsulam

Cloransulam-methyl

Trifloxysulfuron-sodium

Penoxsulam

Bispyribac-sodium

Pyrazosulfuron-ethyl

Metsulfuron-methyl

Bensulfuron-methyl

Pyribenzoxim

Sethoxydim

Quizalofop

Halosulfuron

Tribenuron

Flucarbazone

Diclosulam

Atrazine

Glufosinate

Dinitroaniline

4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors

Acetyl-CoA carboxylase (ACCase) inhibitors

5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)

D1 protein of photosystem II

Malathion

Involvement of Glutathione S-Transferases and other Conjugating Enzymes

Glutathione S-transferases (GSTs) are another significant class of Phase II detoxification enzymes in plants sci-hub.senih.govijbs.comfrontiersin.org. GSTs catalyze the conjugation of glutathione to electrophilic compounds, rendering them more water-soluble and thus easier to eliminate from the plant sci-hub.senih.gov. This conjugation is a key metabolic detoxification pathway for many herbicides nih.govbioone.org. While specific research detailing GST involvement in this compound resistance is limited in the provided snippets, GSTs are known to confer resistance to various herbicides through metabolic detoxification nih.govbioone.org. Therefore, it is a potential mechanism that could contribute to this compound resistance in certain weed populations.

Characterization of Herbicide Metabolites in Resistant Biotypes

The characterization of herbicide metabolites in resistant biotypes is crucial for understanding metabolic resistance. In tolerant crops like soybeans, the primary metabolite of imazaquin is a pyrroloquinoline acetamide, which is immobile and not an ALS inhibitor, eventually breaking down into a dicarboxylic acid chemicalbook.com. While this indicates metabolic pathways exist for imazaquin, research specifically detailing the metabolites produced by resistant weed biotypes of this compound is not explicitly detailed in the provided search results. However, generally, resistant biotypes often exhibit enhanced rates of metabolism, leading to the production of specific metabolites that inactivate the herbicide nih.govbioone.org.

Reduced Herbicide Uptake and Translocation

Non-target-site resistance (NTSR) can also occur due to reduced absorption or translocation of the herbicide within the plant nih.govbioone.org. If a weed species is less efficient at taking up this compound from the soil or through its foliage, or if it fails to translocate the herbicide effectively to its site of action (ALS enzyme), it can exhibit resistance nih.govbioone.orgk-state.edu. Studies have shown that imazaquin is absorbed through roots and foliage and translocates via xylem and phloem to meristematic regions researchgate.netscielo.br. Reduced translocation has been identified as a resistance mechanism for other herbicides nih.govbioone.org, and it is a plausible mechanism for this compound resistance, though direct quantification in resistant weed biotypes is not detailed in the provided snippets.

Increased Herbicide Sequestration

Increased herbicide sequestration, also known as compartmentation, is another NTSR mechanism where the herbicide is moved and stored in cellular compartments, such as the vacuole, away from its target site nih.govbioone.org. This prevents the herbicide from reaching effective concentrations at its site of action. For instance, some glyphosate-resistant horseweed biotypes have been shown to actively transport glyphosate to vacuoles bioone.org. While not explicitly detailed for this compound in the provided results, sequestration is a recognized NTSR strategy that could potentially contribute to resistance.

Evolutionary Dynamics of Resistance

The evolution of herbicide resistance is a dynamic process driven by selection pressures imposed by herbicide use.

Selection Pressures Leading to Resistance Evolution

The primary driver for the evolution of herbicide resistance is the repeated and intensive use of herbicides with the same mechanism of action (MOA) bioone.orgfao.org. This compound, as an ALS inhibitor, exerts strong selection pressure on weed populations when used consistently nih.govbioone.orgfao.orgtandfonline.com. This selection pressure favors individuals within a weed population that possess pre-existing genetic traits conferring even a slight level of resistance. Over successive generations, these resistant individuals reproduce, leading to an increase in the frequency of resistance genes within the population bioone.org. Factors such as low herbicide application rates, while sometimes perceived as beneficial, can paradoxically hasten resistance evolution by allowing more individuals to survive and reproduce, potentially favoring polygenic resistance or increasing mutation rates researchgate.net. Furthermore, monoculture practices and the continuous use of herbicides with the same MOA create an environment where resistant biotypes are consistently favored, accelerating the evolutionary process fao.org.

Gene Flow and Dispersal of Resistance Traits

The evolution and spread of herbicide resistance are significantly influenced by the genetic characteristics of the resistance trait and the reproductive biology of the weed species. Several factors contribute to the rapid dissemination of ALS resistance, including imazaquin resistance:

High Natural Mutation Rate: For some weed species, the spontaneous mutation rate conferring ALS resistance can be relatively high, estimated as high as 10-6 unl.edupressbooks.pubfao.org.

Dominance of Resistance Genes: Many ALS resistance mutations are dominant or semi-dominant, meaning that even heterozygous individuals (carrying one resistant and one susceptible allele) exhibit a high level of resistance. This allows resistance to be expressed and selected for efficiently in the first generation after mutation unl.edupressbooks.pub.

Lack of Fitness Penalty: In the absence of herbicide selection pressure, resistance traits often confer no significant fitness disadvantage, and sometimes even a slight advantage, allowing resistant alleles to persist and increase in frequency within a population unl.edupressbooks.pub.

Pollen-Mediated Gene Flow: In species that are cross-pollinated, pollen can carry resistance genes to susceptible plants, facilitating the rapid spread of resistance alleles across populations and geographical areas unl.edunih.govwisc.edu. For example, Amaranthus palmeri, a dioecious species, relies on pollen dispersal for resistance spread wisc.edu.

Seed Dispersal: The prolific seed production of many weed species, coupled with dispersal via agricultural equipment, wind, water, or contaminated crop seeds, is a primary mechanism for spreading resistance over both short and long distances nih.govwisc.eduresearchgate.net. Some studies have shown resistance alleles spreading over 60 km through seed dispersal researchgate.net.

Independent Evolution Events: Resistance can evolve multiple times independently in different populations, driven by similar selection pressures and the presence of pre-existing genetic variation researchgate.net.

The combination of these factors—inherent genetic variability, efficient dispersal mechanisms, and strong selection pressure from herbicide use—allows herbicide resistance, including resistance to this compound, to evolve and spread rapidly through weed populations, posing a significant challenge to effective weed management.

Compound List:

this compound

Imazethapyr

Imazapyr

Imazapic

Imazamox

Imazamethabenz

Pyrithiobac

Trifloxysulfuron

Chlorimuron-ethyl

Diclosulam

Flumetsulam

Bispyribac-sodium

Chlorsulfuron

Chloransulam-methyl

Primisulfuron

Foramsulfuron

Thiencarbazone

Mesosulfuron-methyl

Nicosulfuron

Flucarbazone-sodium

Pyribenzoxim

Prosulfocarb

Glyphosate

Protoporphyrinogen oxidase (PPO) inhibitors

Cytochrome P450

Glutathione S-transferase (GST)

Advanced Analytical Methodologies for Imazaquin Ammonium Research

Immunochemical Detection Methods

Development of Immunochromatographic Assays (ICA)

Immunochromatographic assays (ICAs) have emerged as a valuable tool for the rapid, on-site detection of Imazaquin (B1671739) ammonium (B1175870). The development of these assays typically involves the design of a specific hapten, followed by the synthesis of a high-affinity monoclonal antibody (mAb). Computer-simulated technology can be employed to design haptens with optimized specificity and sensitivity for Imazaquin rsc.org. These haptens are then conjugated to carrier proteins, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), to create complete antigens for immunization rsc.org. The subsequent development of ICAs focuses on optimizing antibody concentration, coating antigen concentration, and the composition of the resuspension buffer to achieve the desired performance characteristics rsc.org.

Monoclonal Antibody Synthesis and Specificity

The core of a sensitive ICA lies in the monoclonal antibody (mAb) produced. The synthesis of mAbs for Imazaquin ammonium typically involves immunizing animals with hapten-carrier conjugates, followed by hybridoma technology to select antibody-producing cell lines rsc.orgnih.govbioactiva.com. Characterization of these mAbs is crucial, with specificity being a key parameter. This is often assessed by determining the half inhibitory concentration (IC50) against this compound and evaluating cross-reactivity (CR) with structurally similar compounds rsc.org. mAbs exhibiting low cross-reactivity (<10%) demonstrate high specificity, which is essential for accurate detection rsc.org. Research has shown that some developed mAbs for imidazolinone herbicides, including Imazaquin, possess high affinity and specificity, comparable to or better than previously reported antibodies rsc.orgnih.gov.

Application in Rapid On-Site Detection and Screening

The developed ICAs are designed for rapid on-site detection and screening of this compound in various agricultural products, such as corn and soybeans rsc.orgnih.gov. These assays offer the advantage of providing results within minutes, making them suitable for field applications. For instance, an ICA developed for Imazaquin in corn and soybeans demonstrated a visual limit of detection (vLOD) of 10 μg kg⁻¹ in corn and 5 μg kg⁻¹ in soybeans, with linear ranges of 3.85–208.26 μg kg⁻¹ and 3.78–106.71 μg kg⁻¹, respectively rsc.org. The reliability of these ICA strips has been validated by comparison with liquid chromatography tandem mass spectrometry (LC-MS/MS), showing excellent recovery rates and consistency rsc.orgnih.gov. This makes ICAs a powerful tool for preliminary screening, allowing for quick assessments of this compound levels in agricultural settings.

Sample Preparation and Extraction Techniques

Effective sample preparation is paramount for the accurate analysis of this compound, especially when dealing with complex environmental and biological matrices. Various extraction and clean-up procedures have been developed to isolate the analyte from interfering substances.

Optimization for Complex Environmental and Biological Matrices

The extraction of this compound from matrices like soil, plants, and animal products requires careful optimization to maximize recovery and minimize matrix effects. Common extraction solvents include methanol-water mixtures nih.gov, acidic aqueous solutions, and acetonitrile (B52724) epa.govepa.govnih.govmdpi.com. For instance, a method for soil samples utilized an extraction with aqueous ammonium acetate (B1210297) solution (0.5 M) nih.govresearchgate.net. In plant and seed samples, extraction often involves methanol-water or acidic methanol (B129727) solutions, followed by partitioning with methylene (B1212753) chloride epa.govepa.gov. For livestock products, a modified QuEChERS (Quick, Easy, Cheap, Rugged, and Safe) method has been employed, involving initial extraction with potassium phosphate (B84403) solution followed by acetonitrile and extraction salts nih.govmdpi.com. The pH of the extraction solvent can significantly influence recovery, with alkaline conditions often yielding higher efficiencies for imidazolinone herbicides nih.gov.

Clean-up Procedures (e.g., Dispersive Solid Phase Extraction)

Following initial extraction, clean-up steps are crucial to remove co-extracted matrix components that can interfere with subsequent analysis. Solid-phase extraction (SPE), particularly dispersive solid-phase extraction (d-SPE), is widely used. For this compound, strong anion-exchange SPE cartridges have been employed for effective cleanup nih.govnih.gov. A common d-SPE procedure involves using adsorbents like primary secondary amine (PSA) and C18, often in combination with anhydrous magnesium sulfate (B86663) (MgSO₄) nih.govmdpi.comnih.gov. For example, a d-SPE clean-up step using 150 mg MgSO₄ and 25 mg C18 was found to provide satisfactory purification for livestock products, meeting acceptable recovery rate criteria nih.gov. Other clean-up techniques include liquid-liquid partitioning and ion-exchange columns epa.govepa.gov.

Enantioselective Analytical Approaches

Imazaquin is a chiral compound, and its enantiomers can exhibit different biological activities and environmental fates. Therefore, enantioselective analytical methods are important for a comprehensive understanding of its behavior. Capillary electrophoresis (CE) and chiral high-performance liquid chromatography (HPLC) are the primary techniques used for enantioseparation.

CE methods have been developed using chiral selectors, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), in buffer solutions. A CE method utilizing 50 mM sodium hydrogen phosphate buffer at pH 10.1 with 30 mM HP-β-CD allowed for baseline enantioseparation of Imazaquin within 14 minutes nih.govcapes.gov.br. These CE methods have been applied to study enantioselective degradation in field soils nih.govcapes.gov.br.

Chiral HPLC has also been extensively used. Various chiral stationary phases (CSPs), including Chiralpak AS, AD, Chiralcel OD, and Chiralcel OJ, have been evaluated for the enantioseparation of imidazolinone herbicides, with the Chiralcel OJ column often showing the best resolving capacity for Imazaquin nih.govuma.es. These methods involve optimizing mobile phase composition, typically an isocratic mixture of an organic solvent (like acetonitrile or ethanol) and an aqueous buffer, to achieve effective separation nih.govuma.escsic.es. Detection is commonly performed using UV absorbance, and structures are confirmed via LC-mass spectrometric analysis nih.gov.

Chiral Separation Techniques

The separation of enantiomers, a process known as chiral resolution, is a critical first step in assessing the stereospecific properties of chiral compounds like Imazaquin. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the primary techniques utilized for this purpose, employing specialized stationary phases or chiral selectors.

High-Performance Liquid Chromatography (HPLC)

HPLC methods leveraging chiral stationary phases (CSPs) have proven effective for resolving Imazaquin enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly well-suited for this application.

Chiral Stationary Phases: Columns like Chiralcel OD-R and Chiralcel OJ have demonstrated significant resolving capacity for imidazolinone herbicides, including Imazaquin capes.gov.brnih.govresearchgate.net. The Chiralcel OJ column, in particular, has been identified as providing superior chiral resolution for Imazaquin compared to other tested columns nih.gov.

Mobile Phase Composition: The mobile phase composition is crucial for achieving optimal separation. Typical mobile phases involve mixtures of organic solvents such as acetonitrile or n-hexane, often modified with buffers like phosphate or ammonium salts, and sometimes acids like trifluoroacetic acid (TFA) or alcohols capes.gov.brnih.govresearchgate.netnih.govcsic.escsic.es. For instance, a mobile phase consisting of 0.01 M H₃PO₄ aqueous solution (pH 2.2) and acetonitrile (60:40, v/v) has been successfully employed on a Chiralcel OD-3R column for Imazaquin enantiomer separation csic.escsic.es. In normal-phase mode, n-hexane with 0.1% TFA and an alcohol component has also been effective capes.gov.brnih.govresearchgate.net. The inclusion of acidic modifiers has been shown to reduce retention times and suppress peak tailing, thereby improving separation efficiency nih.gov.

Detection: Following chromatographic separation, enantiomers are typically detected using UV-Vis detectors, often at wavelengths around 214 nm or 250 nm for Imazaquin csic.escapes.gov.br. Mass spectrometry (LC-MS) can also be used for structure confirmation of the separated enantiomers nih.gov.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative, often complementary, approach for chiral separation due to its speed, low sample and reagent consumption, and simplicity mdpi.com. In CE, chiral selectors are added to the background electrolyte (BGE) to form transient diastereomeric complexes with the enantiomers, enabling their separation.

Chiral Selectors: Cyclodextrins (CDs), particularly modified forms like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used as chiral selectors in CE for Imazaquin capes.gov.brbenthamopen.comnih.govnih.gov.

BGE Conditions: Optimal separation conditions for Imazaquin enantiomers by CE typically involve a buffer system such as 50 mM sodium hydrogen phosphate at pH 10.1, containing approximately 30 mM of the chiral selector (HP-β-CD) capes.gov.brnih.gov.

Operational Parameters: Specific operational parameters for reliable Imazaquin enantiomer determination via CE include an applied voltage of 20 kV, a separation temperature of 15 °C, and detection at 214 nm capes.gov.brnih.gov.

Quantification of Individual Enantiomers

Once separated, the individual enantiomers of Imazaquin must be quantified to assess their relative abundance, degradation rates, or biological activity. Various detection techniques coupled with chromatographic or electrophoretic separation methods provide the necessary sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the quantification of pesticide enantiomers due to its high sensitivity, selectivity, and ability to provide structural information mdpi.com. This method allows for the simultaneous detection and quantification of multiple compounds in complex matrices.

Liquid Chromatography-Quadrupole-Time of Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS)

A specific LC-QTOF-MS/MS method has been developed for the identification and quantification of Imazaquin and its metabolites in soil. This technique demonstrated high linearity (r > 0.998) over a concentration range of 0.03-10 µg/g, with acceptable recoveries (86%-104%) and relative standard deviations (6.4%-17.1%) nih.gov.

Capillary Electrophoresis (CE) with UV Detection

The CE method described for chiral separation also provides quantitative data for Imazaquin enantiomers. Under optimized conditions, this method achieved low limits of detection (LOD) and quantification (LOQ), along with good precision.

Limits of Detection (LOD) and Quantification (LOQ): For the first-eluting peak (imazaquin-I) and the second-eluting peak (imazaquin-II), LODs (S/N = 3) were reported as 0.0097 mg/kg and 0.0098 mg/kg, respectively. The linearity ranged from 0.019 to 1.24 mg/kg for imazaquin-I and 0.020 to 1.26 mg/kg for imazaquin-II capes.gov.brnih.gov.

Precision: The precision, expressed as the percentage of relative standard deviation (%RSD) calculated from peak area, was found to be no greater than 5% capes.gov.brnih.gov.

Mass Spectrometry (MS) Based Quantification via Derivatization

Beyond direct detection, mass spectrometry can be employed for enantiomer quantification through chemical derivatization. This approach converts enantiomers into diastereomers, which can then be distinguished by their fragment ion patterns in mass spectrometry. A developed method using this principle, combined with spectral shape deformation quantitative theory, demonstrated accurate and precise concentration ratio predictions with an average relative predictive error of approximately 4% nih.gov. The LOD and LOQ for the concentration ratio were estimated at 1.5% and 6.0%, respectively nih.gov.

Imazaquin Ammonium in the Context of Plant Physiology and Metabolism Studies

Absorption and Translocation Studies in Specific Plant Species

Research into how imazaquin (B1671739) ammonium (B1175870) interacts with plants at a physiological level reveals its uptake mechanisms and movement within plant tissues. Studies have quantitatively analyzed these processes and identified factors that influence them.

Quantitative Analysis of Uptake and Distribution

The absorption of imazaquin occurs through both plant roots and leaves, with translocation primarily via the phloem and xylem. Once absorbed, imazaquin tends to accumulate in the meristematic regions of plants, leading to necrosis. Studies utilizing radioactively labeled imazaquin have quantified its distribution. For instance, in studies with green manure species like Canavalia ensiformis and Mucuna cinerea, C. ensiformis showed a tendency to accumulate the herbicide mainly in its roots, while M. cinerea demonstrated a greater potential for translocating imazaquin to the shoot scielo.brresearchgate.net. This differential accumulation suggests varying capacities among plant species to process or sequester the herbicide.

Table 1: Distribution of Radiolabeled Imazaquin in M. cinerea

| Plant Part | Accumulated Radiation (dpm) - Cotyledonary Leaves | Translocation (%) - Cotyledonary Leaves | Accumulated Radiation (dpm) - First Pair of True Leaves | Translocation (%) - First Pair of True Leaves |

| Leaf | 1721.56 | 31.14 | 3246.42 | 44.54 |

| Stem | 520.03 | 9.41 | 637.63 | 8.75 |

| Root | 1622.22 | 29.34 | 2074.08 | 28.45 |

| Cotyledons | 1665.11 | 30.12 | 1331.15 | 18.26 |

Note: Data adapted from Florido et al. (2014) scielo.br. dpm = disintegrations per minute.

Factors Influencing Absorption and Translocation

Several factors can influence the absorption and translocation of imazaquin. Plant phenological stage is a significant factor; for example, plants at a more advanced developmental stage may exhibit a higher potential for herbicide accumulation scielo.brresearchgate.net. Environmental conditions, such as air temperature and relative humidity (RH), also play a crucial role. Research indicates that imazaquin absorption and translocation are generally greater at higher RH (95% vs. 40%) and higher temperatures (35°C vs. 27°C or 18°C) taylorfrancis.com.

The chemical properties of imazaquin, such as its ionizable carboxyl group and basic quinoline (B57606) ring, influence its behavior in soil and plants. At typical soil pH ranges (4.0-6.0), imazaquin predominantly exists as an organic anion, which can affect its sorption by soil colloids . Soil pH also impacts imazaquin's aggregation with soil humic acids, with greater adsorption observed at lower pH values wikipedia.org. Furthermore, the efficacy of imazaquin and other imidazolinone herbicides can be influenced by adjuvants, such as nonionic surfactants or petroleum oil-based adjuvants, which can enhance absorption and translocation taylorfrancis.com. Ammonium sulfate (B86663), a common adjuvant, has also been shown to stimulate imazethapyr (B50286) absorption, potentially through effects on proton pumps and medium acidification cambridge.orgcambridge.org.

Phytotoxicological Assessments on Non-Target Organisms

Beyond its intended use, imazaquin's impact on non-target organisms, particularly plants, is a critical area of study. Phytotoxicological assessments evaluate its effects on growth, genetic material, and responses to combined environmental stressors.

Bioassays for Growth Inhibition and Genetic Damage

Imazaquin, like other imidazolinone herbicides, can cause significant growth inhibition in sensitive plant species. Studies on imazethapyr, a related compound, have shown marked growth inhibition in the green alga Pseudokirchneriella subcapitata and root growth inhibition in Lactuca sativa researchgate.netconicet.gov.ar. Research has also investigated the potential for genetic damage. While some studies on imazethapyr have reported no genotoxic effects in bacterial assays (Salmonella typhimurium), significant differences in chromosomal aberrations and micronuclei frequencies have been observed in Allium cepa (onion) root meristematic cells at low concentrations researchgate.netconicet.gov.ar. These findings suggest that imidazolinone herbicides can induce clastogenic and aneugenic damage in higher plants, indicating a potential environmental risk researchgate.netconicet.gov.ar.

Interactions with Environmental Stressors (e.g., Salinity)

The interaction of imazaquin with environmental stressors, such as salinity, can modulate its phytotoxic effects. Studies on other imidazolinones, like imazethapyr and imazamox (B1671737), have explored these interactions. For instance, salt stress, implemented with sodium chloride solutions, has been shown to influence the susceptibility of weed populations to these herbicides, potentially leading to reduced sensitivity over generations of recurrent selection mdpi.com. Research on imazethapyr and chlorimuron (B1205186) has indicated that while saline water irrigation may not significantly affect the growth of most weed species, it can reduce the growth of certain species like yellow nutsedge usda.gov. The efficacy of herbicides can also be affected by soil moisture, with suboptimal or excessive moisture potentially reducing imazethapyr's effectiveness usda.gov.

Molecular Responses to Imazaquin-Induced Stress

Exposure to imazaquin can trigger various molecular responses in plants, reflecting cellular stress and defense mechanisms. While direct studies on imazaquin's molecular responses are less detailed in the provided search results compared to its absorption and translocation, research on related imidazolinones provides insights. For example, imazamox treatment has been shown to decrease chlorophyll (B73375) content in sunflower plants, leading to chlorosis, and significantly reduce leaf gas exchange parameters such as net photosynthetic rate, transpiration rate, and stomatal conductance frontiersin.org. These physiological changes are indicative of cellular stress pathways being activated. The inhibition of ALS/AHAS by imidazolinones ultimately leads to a deficiency in essential amino acids, disrupting protein synthesis and cell division, which are fundamental molecular processes wikipedia.orgmass.govconicet.gov.arufl.edu.

Compound Name List:

Imazaquin ammonium

Interaction with Soil Microflora and Ecosystem Function

The presence and activity of soil microorganisms are fundamental to ecosystem health, driving crucial processes such as nutrient cycling, organic matter decomposition, and the remediation of environmental contaminants. Understanding how agricultural chemicals like this compound interact with these vital soil components is essential for assessing their broader ecological impact. This section explores the influence of this compound on soil microbial degradation pathways and its effects on soil microbial communities, particularly through alterations in enzyme activities.

Impact on Microbial Degradation Pathways

Microbial transformation is recognized as the primary mechanism for the degradation of imazaquin in soil environments researchgate.netresearchgate.net. As an imidazolinone herbicide, imazaquin's persistence and breakdown rate are significantly influenced by a complex interplay of soil characteristics and environmental conditions. Factors such as soil pH, organic matter content, texture, moisture levels, and temperature play critical roles in determining the bioavailability and subsequent biodegradation of imazaquin researchgate.net.

Specific bacterial species have been identified with the capability to degrade imazaquin. For instance, Arthrobacter crystallopoietes has been shown to utilize imazaquin as its sole carbon source, indicating a direct role for certain microorganisms in its breakdown researchgate.net. While imazaquin can exhibit persistence in soil, environmental conditions that promote robust microbial activity, such as optimal temperatures, can accelerate its degradation researchgate.net. Furthermore, soil organic matter content is a key determinant, as it generally supports a larger and more active microbial population, thereby enhancing the rate of herbicide biodegradation jst.go.jp. The degradation of imazaquin proceeds through various pathways, with microbial metabolism being the most significant in terrestrial ecosystems researchgate.net.

Effects on Soil Microbial Communities (e.g., Enzyme Activities)

Herbicides, by their nature, can impact the structure and function of soil microbial communities, often by altering the activity of key enzymes that are vital for nutrient cycling and the breakdown of organic matter researchgate.netsoilwealth.com.au. While direct, quantitative studies detailing the specific effects of this compound on soil enzyme activities are limited in the available literature, insights can be drawn from research on ammonium compounds and other herbicides.

Studies involving the direct addition of ammonium salts to soil have revealed discernible impacts on microbial biomass and enzyme functions. For example, ammonium additions have been associated with a reduction in total phospholipid fatty acid (PLFA) content, a common biomarker for microbial biomass, by approximately 24% datadryad.orgd-nb.info. Furthermore, ammonium has demonstrated inhibitory effects on specific microbial groups, including Gram-positive bacteria, fungi, and actinomycetes, leading to a decrease in their respective PLFA content ranging from 14% to 40% datadryad.orgd-nb.info.

Table 1: Impact of Ammonium Addition on Soil Microbial Biomarkers and Enzyme Activities

| Microbial Biomarker/Enzyme Activity | Effect of Ammonium Addition | Percentage Change (Approx.) | Reference(s) |

| Total Phospholipid Fatty Acids (PLFA) | Decrease | -24% | datadryad.orgd-nb.info |

| Gram-positive Bacteria PLFA | Decrease | -14% to -40% | datadryad.orgd-nb.info |

| Fungi PLFA | Decrease | -14% to -40% | datadryad.orgd-nb.info |

| Bacteria PLFA | Decrease | -14% to -40% | datadryad.orgd-nb.info |

| N-acquisition specific enzyme activities | Decrease | -21% | datadryad.orgd-nb.info |

| P-acquisition specific enzyme activities | Increase | +19% | datadryad.orgd-nb.info |

| Dehydrogenase Activity | Variable (often inhibited) | Varies | csic.esresearchgate.netmdpi.com |

| β-Glucosidase Activity | Variable (often inhibited) | Varies | csic.esresearchgate.netmdpi.com |

| Leucine Aminopeptidase (LAP) | Decrease | -36% (with high N) | mdpi.com |

| Polyphenol Oxidase (PPO) | Decrease | -50% (with high N) | mdpi.com |

Note: Data presented in this table are primarily derived from studies involving direct ammonium or general nitrogen additions to soil, or from research on other herbicides. Direct quantitative data specifically on this compound's impact on these parameters were not extensively detailed in the reviewed literature.

Compound List:

this compound

Future Research Directions and Emerging Paradigms

Advanced Modeling of Environmental Fate and Transport

The environmental behavior of Imazaquin (B1671739) ammonium (B1175870), including its persistence and movement in soil and water, is a critical area for ongoing research. Developing more sophisticated predictive models is essential for understanding and managing its environmental impact.

Predictive Models for Persistence and Leaching

Future research aims to enhance the accuracy of models predicting Imazaquin ammonium's persistence and leaching potential in various soil types and environmental conditions. Traditional models often struggle with the complex interactions of this compound due to its amphoteric nature, which influences its speciation and sorption based on soil properties like pH, organic matter content, and ionic strength oup.com. Advanced modeling efforts are exploring the use of machine learning and artificial intelligence to integrate diverse environmental datasets, potentially leading to more robust predictions of degradation rates (e.g., DT50 values) and mobility cas.orgfarmonaut.com. Understanding these dynamics is crucial, as this compound can exhibit significant mobility in certain soil types, posing a risk to groundwater oup.comresearchgate.net. Predictive models are being refined to account for factors like soil pH, organic carbon content, and the presence of specific soil components (e.g., Fe and Al oxides) that can influence sorption and thus leaching oup.comresearchgate.net.

Development of Novel Resistance Management Strategies

Herbicide resistance in weeds is a significant challenge, and the imidazolinone class, including Imazaquin, is not exempt. Future research is directed towards developing more effective and sustainable strategies to manage and prevent herbicide resistance.

Molecular Approaches to Counter Herbicide Resistance

Future research into molecular approaches will focus on understanding the genetic basis of Imazaquin resistance in weeds and developing targeted countermeasures. Resistance to imidazolinone herbicides, which inhibit the acetohydroxyacid synthase (AHAS) enzyme, often arises from mutations in the ALS gene wikipedia.orgagronomyjournals.comoup.comnih.gov. Identifying novel mutations that confer high levels of tolerance or resistance, and understanding the molecular mechanisms of resistance (e.g., target-site mutations or enhanced metabolic detoxification), are key areas of investigation agronomyjournals.comnih.gov. Research is also exploring the development of new herbicide chemistries or compounds that can overcome existing resistance mechanisms, potentially by targeting different sites or by inhibiting resistance-conferring enzymes oup.comcambridge.org. The development of crops with enhanced tolerance through genetic modification or breeding, focusing on specific amino acid substitutions in the ALS enzyme, is also a vital area for future research to manage weed populations effectively frontiersin.orgmdpi.com.

Integrated Weed Management (IWM) Frameworks

Integrated Weed Management (IWM) is recognized as a crucial strategy for sustainable weed control and herbicide resistance management farmonaut.comgrowiwm.orgfar.org.nzcabidigitallibrary.orgtandfonline.combayer.commdpi.comresearchgate.net. Future research will focus on refining and implementing IWM frameworks that incorporate this compound more effectively. This includes diversifying weed control tactics by combining chemical applications with cultural practices (e.g., crop rotation, cover cropping, increased crop seeding rates), mechanical methods (e.g., tillage, rotary hoeing), and potentially biological control agents farmonaut.comfar.org.nzcabidigitallibrary.orgtandfonline.comresearchgate.net. The goal is to reduce the selection pressure exerted by any single herbicide mode of action, thereby slowing the evolution of resistance growiwm.orgtandfonline.combayer.commdpi.com. Research is also exploring the use of precision agriculture technologies, such as remote sensing and AI, to enable more targeted herbicide applications within IWM systems, optimizing efficacy and minimizing off-target impacts cas.orgfarmonaut.comhorizonepublishing.com. The development of IWM strategies that consider the entire cropping system and ecological interactions is paramount for long-term sustainability far.org.nzresearchgate.net.

Innovative Formulation Technologies

Advancements in formulation technology offer significant potential for improving the efficacy, safety, and environmental profile of this compound. Future research is exploring novel delivery systems and formulation types.

Nanotechnology, including nanoencapsulation and the development of nanofiber carriers, is a promising area for creating controlled-release formulations (CRF) of this compound cas.orgresearchgate.netbohrium.comnih.gov. These advanced formulations aim to release the active ingredient gradually over time, optimizing its availability for weed control while reducing losses due to leaching or runoff and minimizing environmental exposure researchgate.netbohrium.comnih.gov. Research is also investigating the use of clay-based materials and biodegradable polymers (e.g., chitosan, starch, alginate) as carriers for this compound, which can enhance its stability, reduce leaching, and prolong its herbicidal activity researchgate.netscirp.orgresearchgate.netscirp.org. Furthermore, the development of formulations containing exclusively the biologically active enantiomer of Imazaquin is an emerging area that could lead to reduced application rates and improved environmental performance researchgate.netresearchgate.net.

Enantiomerically Pure Formulations

Imazaquin is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Imazaquin and (S)-Imazaquin. Research indicates that the herbicidal activity is predominantly associated with the (R)-enantiomer, which has been reported to be nearly eight times more potent than the (S)-enantiomer researchgate.net. Consequently, there is a growing interest in developing formulations based on the single, biologically active (R)-enantiomer. This approach offers several potential benefits, including a reduction in the total amount of herbicide applied, as the less active or inactive (S)-enantiomer is eliminated researchgate.netresearchgate.netcsic.es. Such enantiomerically pure formulations could lead to a reduced environmental impact by minimizing the introduction of unnecessary chemical load into ecosystems researchgate.netresearchgate.netcsic.es. Studies have demonstrated that using enantiomerically pure (R)-Imazaquin in clay-based formulations can lead to reduced leaching and increased bioefficacy compared to racemic mixtures, highlighting the potential of this strategy researcher.liferesearchgate.netcsic.es.

Exploration of this compound's Broader Ecological Impacts

Understanding the comprehensive ecological impacts of this compound is crucial for informed risk assessment and sustainable agricultural management. While its primary function is weed control, its presence in the environment necessitates a thorough evaluation of its effects on various non-target organisms and ecosystem processes.

Effects on Non-Target Terrestrial and Aquatic Biota

This compound exhibits varying degrees of toxicity to different non-target organisms. Generally, it is considered practically non-toxic to fish and aquatic invertebrates, with high LC50 and EC50 values reported in studies. For instance, acute LC50 values for rainbow trout are greater than 100 mg/L, and for Daphnia magna, they are also greater than 100 mg/L rayfull.comlabelsds.com. Similarly, it is considered non-toxic to honeybees and wildlife when used as recommended orst.edu. However, Imazaquin can be toxic to non-target terrestrial plants, with effects observed at drift concentrations, including increased mortality, reduced biomass, and decreased fecundity researchgate.net. Aquatic plants, particularly macrophytes like duckweed, can also be sensitive, with EC50 values reported as low as 0.011 mg/L for Lemna gibba mass.gov. Research also suggests that Imazaquin can affect soil microbial communities, although findings vary; some studies indicate no significant effect on soil microbial biomass, dehydrogenase, or hydrolase activity at typical application rates, while others suggest potential modifications to bacterial DGGE profiles under no-tillage conditions amazonaws.cominpa.gov.brresearchgate.netscispace.com.

Long-Term Ecological Consequences of Residues

The persistence and fate of this compound residues in the environment are key considerations for long-term ecological impacts. Imazaquin is classified as a mobile and persistent herbicide with a high leaching potential scirp.org. Its persistence in soil can vary depending on environmental conditions such as soil moisture and temperature, with reported half-lives ranging from 8 to 25 days in certain clay soils under different tillage systems researchgate.net. In some cases, residues from previous applications have been shown to affect subsequent crops, for example, reducing shoot length in corn grown the year after treatment at higher rates amazonaws.com. While Imazaquin is generally metabolized by tolerant plants, susceptible plants may metabolize it slowly orst.edu. The potential for Imazaquin to persist in soil and its mobility raises concerns about long-term contamination of soil and water resources, necessitating further research into its degradation pathways and the ecological implications of its persistent metabolites.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Imazaquin ammonium critical for its herbicidal activity and environmental behavior?

- Methodological Answer: this compound (C₁₇H₂₀N₄O₃, molecular weight 328.37) is a weak acid with two ionizable functional groups, influencing its solubility and soil interaction. Key properties include its pKa (~3.8 and ~10.2), water solubility (~1200 mg/L at 25°C), and octanol-water partition coefficient (log P ~1.2). These parameters dictate its mobility in soil and bioavailability. Standard characterization involves HPLC for purity assessment and spectroscopic methods (e.g., NMR, IR) for structural validation .

Q. How can researchers quantify this compound in soil matrices using chromatographic techniques?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 240–260 nm) is widely used. Soil samples are extracted with 0.01 M CaCl₂ or methanol/water mixtures (80:20 v/v), followed by centrifugation and filtration. Method validation requires calibration curves (0.1–10 µg/mL), spike-recovery tests (70–120% recovery), and quality controls to address matrix effects. Liquid chromatography-mass spectrometry (LC-MS) enhances sensitivity for trace analysis .

Q. What is the primary mechanism of herbicidal action for this compound, and how is this tested in controlled environments?

- Methodological Answer: this compound inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis. Laboratory bioassays involve treating susceptible plants (e.g., Amaranthus retroflexus) with serial dilutions (0.1–10 ppm) in hydroponic systems or soil pots. Efficacy is measured via growth inhibition (shoot/root biomass reduction) over 14–21 days. ALS enzyme activity assays (spectrophotometric detection of acetoin formation) confirm target-site inhibition .

Advanced Research Questions

Q. How do soil pH and organic carbon content influence the adsorption-desorption dynamics of this compound, and what models best predict these interactions?

- Methodological Answer: Adsorption increases in acidic soils (pH < 6) due to protonation of the quinoline carboxylate group, enhancing binding to negatively charged soil colloids. Freundlich isotherms (log Kf = 0.5–1.2) are preferred over Langmuir models due to heterogeneous adsorption sites. Organic carbon content (SOC > 2%) reduces mobility via hydrophobic interactions. Experimental protocols include batch equilibration (soil:solution ratio 1:10, 24 hr shaking), followed by desorption with 0.01 M CaCl₂ .

Q. What experimental designs resolve contradictions in reported efficacy of this compound across different crops and soil types?

- Methodological Answer: Meta-analysis of field trials (e.g., Krausz et al., 1994) can reconcile discrepancies by normalizing variables such as application timing (pre- vs. post-emergence), soil texture (clay vs. sandy loam), and climatic conditions. Split-plot designs with randomized blocks are recommended, incorporating covariates like soil pH, SOC, and microbial activity. Data should be weighted by inverse variance to account for trial size heterogeneity .

Q. How can researchers assess the long-term environmental persistence and leaching potential of this compound?

- Methodological Answer: Radiolabeled (¹⁴C) Imazaquin studies track degradation pathways (half-life DT₅₀ = 30–90 days) in aerobic/anaerobic soil microcosms. Leaching potential is evaluated using soil columns (0–100 cm depth) under simulated rainfall. Metabolite identification via LC-HRMS and QSAR modeling predicts ecotoxicological risks. Field persistence studies require multi-year monitoring with rotational crops (e.g., soybeans) to detect carryover effects .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound efficacy trials?

- Methodological Answer: Non-linear regression (log-logistic or Weibull models) estimates ED₅₀ values and confidence intervals. Mixed-effects models account for spatial variability in field trials. Sensitivity analysis (e.g., Monte Carlo simulations) quantifies uncertainty in parameters like soil moisture and temperature. Software tools include R packages (drc, nlme) or SAS PROC NLMIXED .

Methodological Notes

- Data Contradiction Analysis: When conflicting results arise (e.g., variable crop tolerance), apply hierarchical clustering to group studies by environmental covariates or use Bayesian meta-regression to identify moderators .

- Advanced Analytical Techniques: Isotopic labeling (¹⁴C/¹³C) paired with autoradiography visualizes spatial distribution in soil profiles .

- Ethical and Safety Protocols: Follow OECD guidelines for herbicide testing, including PPE (gloves, respirators) during handling and disposal via incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.